N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide
Description
This compound is a pyrazole-based derivative with a molecular weight of 445.2 g/mol (MS (ESI) [M+H]+ = 445.2) . Its structure includes:
- A 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole core, which is critical for kinase inhibition or receptor binding in many therapeutic agents.
- Pyrazole derivatives are widely explored in medicinal chemistry for their anticancer, anti-inflammatory, and kinase-inhibitory properties.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-26(2)19-5-3-4-18(14-19)22(28)24-12-13-27-21(17-6-7-17)15-20(25-27)16-8-10-23-11-9-16/h3-5,8-11,14-15,17H,6-7,12-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCBHSFGXZRFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Name | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|
| N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide (Target Compound) | 445.2 | Pyridin-4-yl, cyclopropyl, dimethylamino benzamide |
| (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-... (P-0042) | Not reported | Chloro-pyridazinone, pyrrolidinyloxy, cyclopropylamide |
| Compound 191 | Not reported | Trifluoromethyl, sulfonamido, hydroxy-methylbutynyl, atropisomeric mixture |
Key Differences :
- Target Compound: Lacks halogenated or sulfonamide groups, prioritizing pyridine and dimethylamino groups for solubility and moderate lipophilicity.
- P-0042: Incorporates a chloro-pyridazinone group, which may enhance DNA intercalation or kinase inhibition .
- Compound 191 : Features trifluoromethyl and sulfonamido groups, likely improving metabolic stability and target affinity .
Pharmacological Properties (Inferred)
Table 3: Inferred Bioactivity and Physicochemical Properties
Research Findings and Implications
- P-0042: The chloro-pyridazinone moiety is associated with anticancer activity in patents, possibly through Topoisomerase II inhibition .
- Compound 191 : The trifluoromethyl group is a hallmark of prolonged half-life in vivo, as seen in drugs like celecoxib .
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